molecular formula C12H15NO2 B8120630 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene

1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene

Cat. No.: B8120630
M. Wt: 205.25 g/mol
InChI Key: CILKZWLODIJOFN-YRNVUSSQSA-N
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Description

1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene: is a nitrostyrene derivative, characterized by the presence of a nitro group and multiple methyl groups attached to the styrene backbone. This compound is part of the broader family of nitroalkenes, which are known for their diverse reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene typically involves the reaction of benzaldehyde derivatives with nitroalkanes in the presence of a base. A common method includes the condensation of 2,4,6-trimethylbenzaldehyde with nitroethane in the presence of a base such as butylamine. The reaction is carried out under reflux conditions to facilitate the formation of the nitrostyrene derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroalkenes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic conditions.

Major Products:

    Oxidation: Formation of nitroalkenes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nitrostyrenes.

Scientific Research Applications

Chemistry: 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of nitroalkenes on cellular processes. It is also investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that modulate cellular pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

  • trans-beta-Methyl-beta-nitrostyrene
  • trans-4-Methyl-beta-nitrostyrene
  • trans-4-Chloro-beta-nitrostyrene
  • trans-4-Bromo-beta-nitrostyrene

Comparison: 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene is unique due to the presence of multiple methyl groups, which influence its reactivity and physical properties. Compared to other nitrostyrene derivatives, it exhibits distinct reactivity patterns in electrophilic substitution and reduction reactions. The additional methyl groups also impact its solubility and stability, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-5-9(2)12(10(3)6-8)7-11(4)13(14)15/h5-7H,1-4H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILKZWLODIJOFN-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C(C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C(\C)/[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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